molecular formula C21H13IN2O3 B3685054 4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Cat. No.: B3685054
M. Wt: 468.2 g/mol
InChI Key: NMBFAYRLFXUEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazinone derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives . This intermediate is then further reacted with iodobenzene under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it may inhibit quorum-sensing pathways in bacteria, reducing their virulence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is unique due to the presence of the iodine atom, which enhances its reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-iodo-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13IN2O3/c22-15-10-8-13(9-11-15)19(25)23-16-5-3-4-14(12-16)20-24-18-7-2-1-6-17(18)21(26)27-20/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBFAYRLFXUEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 6
4-iodo-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.